

in vitro vs in vivo binding affinity of GR103545

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Compound of Interest		
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A Comparative Analysis of the In Vitro and In Vivo Binding Affinity of GR103545

GR103545, the active (-)-enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist GR89696, has been extensively studied for its binding characteristics in both laboratory and living systems.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo binding affinities of **GR103545**, supported by experimental data and detailed methodologies. This information is crucial for researchers in pharmacology and drug development for the accurate interpretation of experimental results and the design of future studies.

Quantitative Comparison of Binding Affinities

The binding affinity of **GR103545** has been determined through various assays, revealing a high affinity and selectivity for the kappa-opioid receptor. The data below summarizes these findings and includes comparative data for its racemic mixture, GR89696, and a newer analog, (-)FE**GR103545**.

In Vitro Binding Affinity

In vitro studies are essential for determining the direct interaction of a ligand with its receptor in a controlled environment. The inhibition constant (K_i) is a measure of the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower K_i value indicates a higher binding affinity.



Compound	Receptor	Kı (nM)	Species/Cell Line	Notes
GR103545	Карра (KOR)	0.02 ± 0.01	Human (HEK- 239 cells)	High affinity and selectivity[3][4]
0.11 ± 0.03	Human	From a 2018 study revisiting pharmacology[5]		
Mu (MOR)	16.2	Human (CHO-K1 cells)	Demonstrates over 800-fold selectivity for KOR[6]	
2.1 ± 0.4	Human	From a 2018 study revisiting pharmacology[5]		
Delta (DOR)	536	Human (CHO cells)	Demonstrates very high selectivity for KOR[6]	
80.7 ± 31	Human	From a 2018 study revisiting pharmacology[5]		
GR89696 (racemic)	Карра (КОR)	2.3	Guinea Pig	Racemic mixture shows lower affinity than the active enantiomer[1]
1.15	Rhesus Monkey			
(-)FEGR103545	Карра (KOR)	0.21	Human	A fluoroethyl analogue of GR103545[5]
Mu (MOR)	44	Human	Shows lower affinity for MOR	



compared to some reports for GR103545[5]

Delia (DOR) 100 Hullian	Delta (DOR)	760	Human
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In Vivo Binding Affinity

In vivo studies, primarily using Positron Emission Tomography (PET), measure the binding of a radiolabeled ligand in a living organism. The dissociation constant (K_e) represents the concentration of a drug that occupies 50% of receptors at equilibrium.

Compound	K _e (nM)	Species	Method	Notes
[¹¹ C]GR103545	2.5	Baboon	PET	Mean value derived from multiple cortical regions[1]
0.048	Rhesus Monkey	PET	[4][7]	_
0.069	Human	PET	[8][9]	

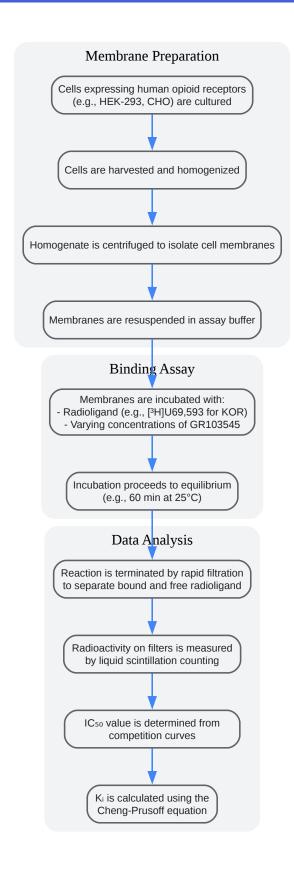
Experimental Protocols

The following sections detail the methodologies used to obtain the binding affinity data presented above.

In Vitro Radioligand Competition Assay

This method is used to determine the binding affinity (K_i) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.





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Caption: Workflow for in vitro radioligand binding assay.



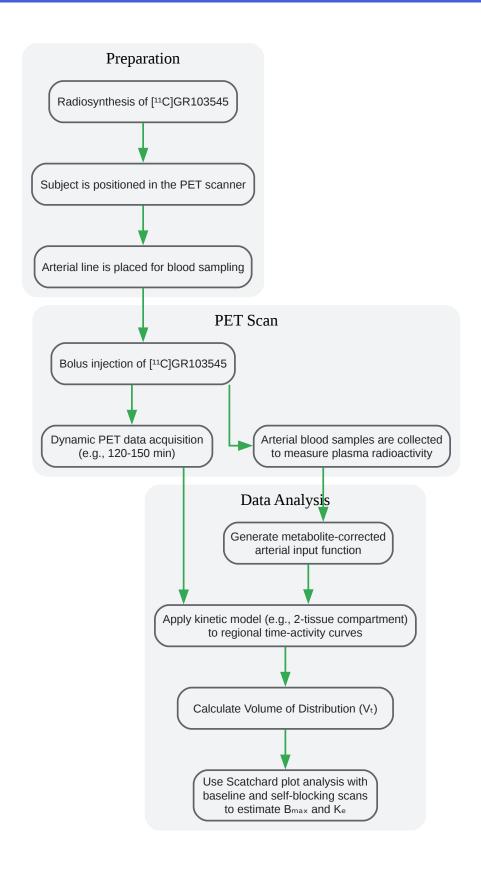
Detailed Steps:

- Cell Culture and Membrane Preparation: Stably transfected cell lines, such as HEK-239
 expressing human KOR, CHO-K1 for MOR, and CHO for DOR, are cultured.[6] The cells are
 harvested, and cell membranes containing the receptors are isolated through
 homogenization and centrifugation.[10]
- Competitive Binding: The prepared cell membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (**GR103545**).[5][10]
- Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
- Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of GR103545 that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol

Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure receptor density and occupancy in the living brain.





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Caption: Workflow for in vivo PET imaging to determine binding affinity.



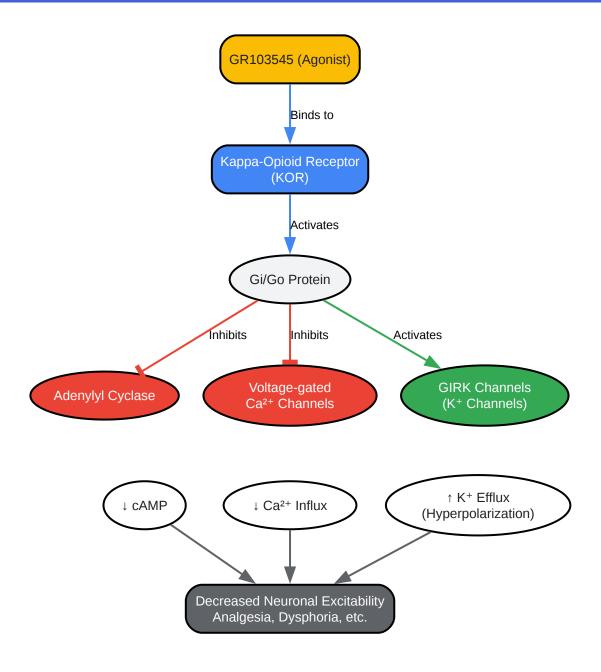
Detailed Steps:

- Radiotracer Synthesis: GR103545 is labeled with a positron-emitting isotope, typically Carbon-11 ([¹¹C]), to create the radiotracer [¹¹C]GR103545.[11]
- Subject Preparation and Injection: The subject (e.g., baboon, rhesus monkey, or human) is positioned in the PET scanner. The radiotracer is then administered, usually as an intravenous bolus injection.[7][11]
- Dynamic Imaging: The PET scanner acquires data dynamically over a period of 90-150 minutes to track the distribution and binding of the radiotracer in the brain.[3][7]
- Arterial Blood Sampling: Throughout the scan, arterial blood samples are taken to measure
 the concentration of the radiotracer in the plasma and to correct for metabolism, generating
 an "arterial input function."[11]
- Kinetic Modeling: The collected PET data (time-activity curves for different brain regions) and
 the arterial input function are fitted to a pharmacokinetic model, such as a 2-tissuecompartment model.[2][7] This analysis yields the total volume of distribution (Vt), a measure
 of radiotracer uptake and binding.
- Determination of Ke: To determine the dissociation constant (Ke) and receptor density (Bmax), multiple scans are performed under baseline and "self-blocking" conditions, where a higher mass of non-radiolabeled GR103545 is administered.[7] The data are then analyzed using methods like a Scatchard plot to estimate the in vivo binding parameters.[7]

Kappa-Opioid Receptor Signaling Pathway

GR103545 acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates an intracellular signaling cascade that modulates neuronal activity.





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Caption: Agonist activation of the kappa-opioid receptor signaling pathway.

Conclusion

The data consistently demonstrate that **GR103545** is a highly potent and selective agonist for the kappa-opioid receptor. In vitro assays reveal a sub-nanomolar affinity for KOR, with significantly lower affinity for mu and delta-opioid receptors.[3][6] This high selectivity is a desirable characteristic for a research tool and potential therapeutic agent.



In vivo studies using PET imaging confirm the high affinity of **GR103545** in the living brain of multiple species, including humans.[1][7][9] While there is some variability in the reported K_e values across different species and studies, they all point to a strong and specific interaction with KORs in their native environment. The development of [11C]**GR103545** as a PET radiotracer has been instrumental in quantifying KOR availability in the brain and studying its role in various neuropsychiatric conditions.[11][12] The comparison between in vitro and in vivo data underscores the value of **GR103545** as a robust pharmacological tool, while also highlighting the importance of conducting studies in living systems to understand the full pharmacokinetic and pharmacodynamic profile of a compound.

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